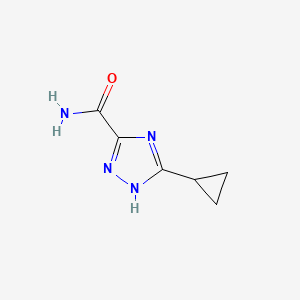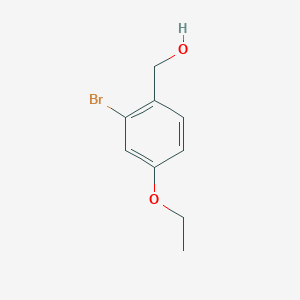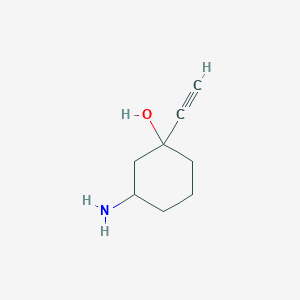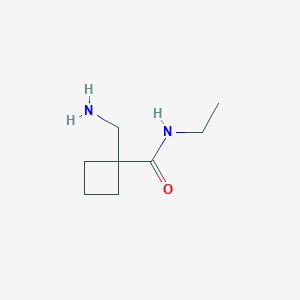
1-Butanone, 3-methyl-1-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanone, 3-methyl-1-(4-nitrophenyl)-, or MNPB, is a synthetic organic compound that has a variety of uses in scientific research. It is a colorless liquid with a pleasant odor, and it is soluble in both water and organic solvents. MNPB is primarily used as a reagent for the synthesis of other compounds, and it has been used in the synthesis of numerous compounds, including drugs and other compounds used in scientific research. MNPB is also used in the synthesis of polymers and other materials, and it is used in the production of pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Organic Synthesis : Nitrophenyl derivatives are pivotal in organic synthesis, serving as intermediates in the preparation of various compounds. For instance, the synthesis and characterization of organic nonlinear optical (NLO) materials, such as N-(4-nitrophenyl)-N-methyl-2-aminoacetonitrile (NPAN), indicate the importance of nitrophenyl-based compounds in material science. These materials are explored for their potential optical properties, which are crucial in the development of electronic and photonic devices Gao, Chen, Wang, & Chen, 2006.
Crystal Growth and Material Properties : The study of crystal growth mechanisms and the effects of solvents on crystal habit further highlight the role of nitrophenyl derivatives in the development of advanced materials. This research is essential for optimizing the physical properties of materials for specific applications, such as in the pharmaceutical and electronics industries Chen Jianzhong, 2005.
Biological and Environmental Research
Toxicology and Carcinogenicity : Some studies focus on the metabolic pathways and toxicological implications of nitrosamines related to nitrophenyl derivatives, particularly in the context of tobacco-specific nitrosamines like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone). These studies are crucial for understanding the carcinogenic potential of tobacco products and for developing biomarkers for exposure assessment Hecht, Spratt, & Trushin, 2000.
Environmental Impact and Detection : The development of sensitive analytical methods for detecting nitrosamines and their metabolites in biological samples is another significant area of research. This is particularly relevant for assessing human exposure to carcinogens found in tobacco and tobacco smoke, contributing to environmental and public health research Xia, Mcguffey, Bhattacharyya, Sellergren, Yilmaz, Wang, & Bernert, 2005.
Propiedades
IUPAC Name |
3-methyl-1-(4-nitrophenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(2)7-11(13)9-3-5-10(6-4-9)12(14)15/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIHBNJZQHOZOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(4-nitrophenyl)butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1380261.png)

![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1380268.png)
![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine](/img/structure/B1380269.png)


![2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide](/img/structure/B1380274.png)
![2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B1380275.png)



